molecular formula C12H8ClNO B8426158 2-Chloro-5-(pyridin-4-yl)benzaldehyde CAS No. 464190-34-9

2-Chloro-5-(pyridin-4-yl)benzaldehyde

Cat. No.: B8426158
CAS No.: 464190-34-9
M. Wt: 217.65 g/mol
InChI Key: VBHOFHFCEXOJAY-UHFFFAOYSA-N
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Description

2-Chloro-5-(pyridin-4-yl)benzaldehyde is a heteroaromatic compound featuring a benzaldehyde core substituted with a chlorine atom at the 2-position and a pyridin-4-yl group at the 5-position. This structure combines electron-withdrawing (chlorine) and electron-donating (pyridinyl) substituents, creating a polarized aromatic system. The aldehyde group (-CHO) at the para position relative to the pyridine ring enhances its reactivity in condensation and nucleophilic addition reactions, making it valuable in synthesizing ligands, pharmaceuticals, and coordination complexes.

Properties

CAS No.

464190-34-9

Molecular Formula

C12H8ClNO

Molecular Weight

217.65 g/mol

IUPAC Name

2-chloro-5-pyridin-4-ylbenzaldehyde

InChI

InChI=1S/C12H8ClNO/c13-12-2-1-10(7-11(12)8-15)9-3-5-14-6-4-9/h1-8H

InChI Key

VBHOFHFCEXOJAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-Chloro-5-(pyridin-4-yl)benzaldehyde and are analyzed for differences in reactivity, synthesis, and applications:

trans-4[-(2-(Pyridin-2-yl)vinyl)]benzaldehyde (I) and trans-4[-(2-(Pyridin-4-yl)vinyl)]benzaldehyde (II)

  • Structural Differences : These isomers differ in the position of the pyridine substituent (2-yl vs. 4-yl) and include a vinyl (-CH=CH-) bridge between the benzene and pyridine rings.
  • Reactivity: The aldehyde group in I and II was oxidized to carboxylic acids (III and IV), demonstrating their utility as precursors for functional group transformations.
  • Applications : Used in synthesizing spin-labeled TEMPO derivatives (e.g., compound V), which are relevant in studying free radical interactions .

2-Chloro-5-(trifluoromethyl)benzaldehyde

  • Substituent Effects : Replaces the pyridin-4-yl group with a trifluoromethyl (-CF₃) group, introducing strong electron-withdrawing effects. This increases electrophilicity at the aldehyde group, favoring nucleophilic attacks (e.g., in synthesizing dihydropyridine derivatives like compound 8) .

2-Chloro-5-(pyridin-4-yl)pyridine (CAS 79739-22-3)

  • Functional Group Absence : Lacks the aldehyde group, reducing reactivity in condensation reactions but increasing stability.
  • Coordination Chemistry : The pyridine-nitrogen atoms enable ligand behavior in metal-organic frameworks (MOFs), a property less emphasized in the aldehyde-containing target compound .

2-Chloro-5-nitro-N-(pyridin-4-ylmethyl)benzamide

  • Functional Group Complexity: Incorporates a nitro (-NO₂) group and an amide (-CONH-) linkage. The nitro group enhances electrophilic aromatic substitution reactivity, while the amide allows hydrogen bonding, influencing solubility and biological activity (e.g., antimicrobial screening) .
  • Divergent Applications : Unlike the target compound, this derivative is tailored for bioactive molecule synthesis rather than metal-ligand interactions .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
This compound C₁₂H₈ClNO 217.65* -CHO, -Cl, pyridin-4-yl Ligand synthesis, pharmaceuticals
trans-4[-(2-(Pyridin-4-yl)vinyl)]benzaldehyde (II) C₁₄H₁₁NO 209.24 -CHO, pyridin-4-yl, vinyl Spin-labeled radical precursors
2-Chloro-5-(trifluoromethyl)benzaldehyde C₈H₄ClF₃O 208.57 -CHO, -Cl, -CF₃ Dihydropyridine synthesis
2-Chloro-5-(pyridin-4-yl)pyridine C₁₀H₇ClN₂ 190.63 -Cl, pyridin-4-yl MOF ligands, intermediates
2-Chloro-5-nitro-N-(pyridin-4-ylmethyl)benzamide C₁₃H₁₀ClN₃O₃ 291.69 -NO₂, -CONH-, pyridin-4-ylmethyl Antimicrobial agents

Research Findings and Trends

  • Electronic Effects : Pyridinyl groups (electron-donating) vs. -CF₃ (electron-withdrawing) significantly alter aldehyde reactivity. The target compound’s balanced electronic profile may favor Schiff base formation over nitro- or CF₃-containing analogs .
  • Synthetic Flexibility : Compounds with aldehydes (target, I, II, III) are more versatile in multicomponent reactions than amide- or pyridine-only derivatives .

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